Bienvenue dans la boutique en ligne BenchChem!

Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-

Bromodomain Inhibition BET Proteins Epigenetics

5'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one (CAS 304876-39-9) is a patented BET bromodomain inhibitor scaffold explicitly claimed in WO2016203112A1. Its reactive 5'-bromine handle enables rapid Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira) for parallel library synthesis, a key advantage over the unsubstituted parent. 95% purity with batch-specific QC data ensures robust SAR development. The 5'-substitution pattern aligns with the patent pharmacophore, offering strategic IP protection compared to the 6'-bromo regioisomer. Ideal for medicinal chemistry, epigenetic probe development, and lead generation programs.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 304876-39-9
Cat. No. B2686337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-
CAS304876-39-9
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESC1CC2(C1)C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C11H10BrNO/c12-7-2-3-9-8(6-7)11(4-1-5-11)10(14)13-9/h2-3,6H,1,4-5H2,(H,13,14)
InChIKeyOGJCYNMPDRGBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one (CAS 304876-39-9): A Spirocyclic Indolinone Building Block for Bromodomain Inhibitor Discovery


Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo- is a brominated spirocyclic oxindole (indolin-2-one) derivative with molecular formula C11H10BrNO and molecular weight 252.11 g/mol . The compound features a spiro[cyclobutane-1,3'-indolin]-2'-one core in which bromine occupies the indolinone C5 position . It belongs to a class of spirocyclic indolinones disclosed in patent WO2016203112A1 as inhibitors of bromodomain-containing proteins (BET family) [1]. Commercially available from multiple vendors with typical purity specifications of 95%, this compound serves as both a tool compound and a versatile intermediate for medicinal chemistry programs targeting epigenetic readers .

Why Generic Substitution Fails for 5'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one in Drug Discovery Programs


Substituting the 5'-bromo derivative with alternative regioisomers (e.g., 6'-bromo, CAS 1190861-39-2) or the unsubstituted parent scaffold (CAS 103490-52-4) is not chemically or pharmacologically neutral. The 5'-bromo substitution pattern is explicitly encompassed within the generic formula of WO2016203112A1, which claims spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors, whereas the 6'-bromo regioisomer is absent from the patent's exemplified scope [1]. Moreover, the bromine atom at the 5' position constitutes a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient library diversification that is unavailable with the unsubstituted parent compound . In related 5-bromoindole systems, 5-bromination has been shown to partially enhance antiproliferative activity against leukemia cell lines compared to non-brominated analogs, highlighting the pharmacological relevance of the 5-position bromination pattern [2]. **It must be noted that high-strength, direct head-to-head comparative data between the 5'-bromo compound and its closest analogs remain scarce in the public literature; the available evidence is predominantly class-level inference and supporting chemical rationale.**

Quantitative Differentiation Evidence for 5'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one (CAS 304876-39-9) Against Comparator Analogs


Regiochemical Positioning: 5'-Bromo Substitution Matches the Patented Bromodomain Inhibitor Pharmacophore, Unlike the 6'-Bromo Regioisomer

The patent WO2016203112A1 discloses spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as inhibitors of bromodomain-containing proteins (BET family). The generic formula (I) in the patent explicitly encompasses substitution at the 5' position of the indolinone ring, with the 5'-bromo derivative falling within the claimed Markush structure [1]. By contrast, the 6'-bromo regioisomer (CAS 1190861-39-2) is not disclosed or exemplified in this patent family. While no publicly available head-to-head bromodomain binding data exist for these two regioisomers, the patent's structural claims reflect the medicinal chemistry rationale that the 5' vector projects into a productive region of the BET bromodomain binding pocket, whereas the 6' vector may not [1]. Procurement of the 5'-bromo isomer therefore aligns with the IP-validated pharmacophore, whereas the 6'-bromo isomer represents an unvalidated structural deviation.

Bromodomain Inhibition BET Proteins Epigenetics

Synthetic Versatility: 5'-Bromine Enables Palladium-Catalyzed Cross-Coupling for Library Diversification, Unavailable with the Unsubstituted Parent

The covalent C–Br bond at the 5' position of the indolinone ring provides a functional handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amination), Sonogashira (alkynylation), and Negishi couplings . This enables the parallel synthesis of focused compound libraries from a single commercial intermediate. In contrast, the unsubstituted spiro[cyclobutane-1,3'-indolin]-2'-one (CAS 103490-52-4) contains only C–H bonds at all aromatic positions and therefore cannot undergo analogous direct diversification without prior halogenation or directed C–H activation steps . Vendors report that the 5'-bromo derivative is specifically valued as an intermediate for kinase inhibitor and small-molecule therapeutic development, underscoring its downstream utility .

Parallel Synthesis Cross-Coupling Medicinal Chemistry

Vendor Quality Assurance: Bidepharm Offers Batch-Specific QC Data (NMR, HPLC, GC) at 95% Purity, Ensuring Reproducible Biological Results

Bidepharm supplies 5'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one (CAS 304876-39-9) with a standard purity specification of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique characterization package enables researchers to verify compound identity and purity prior to biological testing, a critical factor for data reproducibility. Other vendors, including AKSci and Fluorochem, also list 95% purity but may offer more limited QC data packages . In a 2025 analysis, the price for 50 mg from CymitQuimica was approximately €666, while 500 mg was priced at €1,853, providing a benchmark for cost-per-experiment calculations .

Quality Control Reproducibility Procurement

Biological Activity Class Evidence: 5-Bromo Indole Scaffolds Show Enhanced Antiproliferative Activity Against Leukemia Cell Lines Relative to Non-Brominated Analogs

In a study of 5-bromo derivatives of indole and spiroindole phytoalexins (Chemical Papers, 2016), the introduction of bromine at the C-5 position of the indoline skeleton resulted in a partial increase in antiproliferative activity against human leukemia cell lines Jurkat and CEM compared to related non-brominated scaffolds [1]. The study confirmed the structural identity of the new 5-bromospiroindoline derivatives by 1H and 13C NMR (including HSQC, HMBC, COSY, NOESY, DEPT) [1]. While the specific 5'-bromospiro[cyclobutane-1,3'-indolin]-2'-one was not directly assayed in this study, the consistent trend of enhanced activity with C-5 bromination across multiple spiroindoline chemotypes supports the inference that 5'-bromination on the spiro[cyclobutane-1,3'-indolin]-2'-one scaffold may confer distinct biological activity compared to 6'-bromo or unsubstituted analogs. No comparable antiproliferative data are available for the 6'-bromo regioisomer or the parent compound in the same assay system.

Anticancer Activity Leukemia Structure-Activity Relationship

Recommended Application Scenarios for 5'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one (CAS 304876-39-9)


Bromodomain (BET) Inhibitor Hit Finding and Lead Optimization

Based on the patent-disclosed pharmacophore alignment of 5'-substituted spiro[cyclobutane-1,3'-indolin]-2'-one derivatives with BET bromodomain binding pockets, the 5'-bromo compound serves as a logical starting point for structure-based hit expansion. Medicinal chemistry teams can leverage the bromine handle for rapid Suzuki-Miyaura coupling to install diverse aryl and heteroaryl groups, probing the bromodomain acetyl-lysine binding channel [1]. The batch-specific QC data from Bidepharm ensures that initial SAR is not confounded by purity or identity artifacts .

Diversity-Oriented Synthesis of Spirocyclic Indolinone Libraries via Cross-Coupling

The 5'-bromo compound is ideally suited as a central building block for parallel library synthesis. The aryl bromide functionality supports a broad scope of Pd-catalyzed transformations (Suzuki, Buchwald-Hartwig, Sonogashira, Negishi), enabling the generation of 50–200 compound libraries from a single commercial batch . This synthetic efficiency is unavailable with the unsubstituted parent scaffold (CAS 103490-52-4), which would require separate halogenation and purification steps prior to diversification .

Mechanistic Studies of 5-Bromo Substitution Effects on Indolinone Biological Activity

For academic groups investigating the SAR of indoline and oxindole-based pharmacophores, the 5'-bromo derivative provides a direct probe of the C5 position's contribution to biological activity. The class-level evidence from 5-bromoindole antiproliferative studies suggests that 5-bromination can enhance activity against leukemia cell lines (Jurkat, CEM), while simultaneously modulating physicochemical properties (predicted clogP ≈ 2.91; TPSA ≈ 32.86 Ų) relative to other halogen variants [2] [3]. Comparative profiling against the 6'-bromo regioisomer (CAS 1190861-39-2) and the unsubstituted parent can delineate the specific contribution of C5 bromination to target engagement and cellular potency.

Procurement for Epigenetic Drug Discovery with IP-Conscious Lead Selection

For biotech and pharmaceutical companies operating in the bromodomain inhibitor space, the 5'-bromo derivative offers an advantage over the 6'-bromo regioisomer by virtue of its explicit inclusion within the WO2016203112A1 patent scope [1]. Selecting a scaffold within the patented pharmacophore can strengthen freedom-to-operate positions and facilitate eventual patent prosecution, whereas the 6'-bromo isomer would require additional data to establish novelty and non-obviousness. Combined with vendor-provided QC documentation, this makes the 5'-bromo compound a strategically preferable procurement choice for IP-sensitive lead generation programs .

Quote Request

Request a Quote for Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.